Chikusetsusaponin-IVa methyl ester
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Overview
Description
Chikusetsusaponin-IVa methyl ester is a triterpenoid saponin. It has a role as a metabolite.
Scientific Research Applications
Anticancer Activity
Chikusetsusaponin IVa methyl ester (CME) has been identified as a potential anticancer agent. Studies show that CME can inhibit cell proliferation in colorectal cancers by arresting the cell cycle at the G0/G1 phase. This is achieved by reducing β-catenin in the nucleus and inhibiting its binding to DNA in target gene promoters, leading to decreased expression of cell cycle regulatory proteins like Cyclin D1, CDK2, and CDK4 (Lee et al., 2015).
Anti-inflammatory Properties
Research indicates that Chikusetsusaponin IVa methyl ester exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, iNOS, and COX-2 in macrophages. This is achieved by suppressing the transcriptional activity of nuclear factors like NF-κB and AP-1 (Lee et al., 2016).
Antithrombotic Effects
Chikusetsusaponin IVa has shown potential in the prevention of thrombosis. It can prolong recalcification time, prothrombin time, and inhibit thrombin-induced fibrinogen clotting and platelet aggregation. This indicates its potential as a therapeutic agent for thrombosis with minimal hemorrhagic risks (Dahmer et al., 2012).
Antiviral Activities
Chikusetsusaponin IVa isolated from Alternanthera philoxeroides exhibits notable antiviral activities against various viruses, including HSV-1, HSV-2, and human cytomegalovirus. It acts by inactivating virus particles and inhibiting the release of progeny viruses from infected cells, suggesting its potential as an antiherpetic agent (Rattanathongkom et al., 2009).
Ovarian Cancer Treatment
Chikusetsusaponin IVa methyl ester has shown efficacy against ovarian cancer. It induces G1 cell cycle arrest, triggers apoptosis, and inhibits migration and invasion in ovarian cancer cells. This compound down-regulates various proteins involved in cell proliferation and metastasis, making it a promising agent for ovarian cancer treatment (Chen et al., 2016).
Anti-Obesity Effects
Chikusetsusaponins isolated from Panax japonicus rhizomes demonstrate anti-obesity effects. They prevent obesity induced by a high-fat diet in mice, partly by delaying the intestinal absorption of dietary fat through the inhibition of pancreatic lipase activity. This supports its traditional use in treating life-style related diseases (Han et al., 2005).
properties
CAS RN |
58546-61-5 |
---|---|
Product Name |
Chikusetsusaponin-IVa methyl ester |
Molecular Formula |
C43H68O14 |
Molecular Weight |
809 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C43H68O14/c1-38(2)15-17-43(37(52)57-35-31(49)28(46)27(45)23(20-44)54-35)18-16-41(6)21(22(43)19-38)9-10-25-40(5)13-12-26(39(3,4)24(40)11-14-42(25,41)7)55-36-32(50)29(47)30(48)33(56-36)34(51)53-8/h9,22-33,35-36,44-50H,10-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32+,33-,35-,36+,40-,41+,42+,43-/m0/s1 |
InChI Key |
XPORLJWHBRUXGD-HWIUFREPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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